molecular formula C4H7N5 B3426109 Pyrimidine-2,4,5-triamine CAS No. 50855-02-2

Pyrimidine-2,4,5-triamine

Cat. No. B3426109
CAS RN: 50855-02-2
M. Wt: 125.13 g/mol
InChI Key: CSNFMBGHUOSBFU-UHFFFAOYSA-N
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Description

Pyrimidine-2,4,5-triamine, also known as 2,4,5-pyrimidinetriamine, is a nucleotide derivative . It has a CAS Number of 3546-50-7 and a molecular weight of 125.13 . It is a powder at room temperature .


Synthesis Analysis

A novel series of this compound derivatives were synthesized using the starting ingredient formimidamide/4-(dimethylamino) benzimidamide and sodium ethoxide . Another synthesis method involved a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) . The molecular structure of this compound contains a total of 16 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 3 primary amines (aromatic), and 1 Pyrimidine .


Chemical Reactions Analysis

This compound derivatives have been synthesized through various chemical reactions. For example, a mixture of pyrimidine and NH4OAc in n-BuOH was heated under reflux for 3 hours . Another reaction involved the reduction of 6-nitrotetrazolo[1,5-a]pyrimidin-7-amine with sodium dithionite .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 171-175 degrees Celsius . The pKa values for related pyrimidines are 2.2, 1.7, 1.8 for the basic pKa, and 9.2, 8.6, and 6.8 for the acidic pKa .

Mechanism of Action

While the specific mechanism of action for Pyrimidine-2,4,5-triamine is not explicitly mentioned in the search results, it’s worth noting that pyrimidine derivatives have been shown to exhibit a variety of pharmacological activities, including anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Pyrimidine-2,4,5-triamine is classified as a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools. If it comes into contact with skin or eyes, it should be rinsed immediately with plenty of water .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, suggests that the pyrimidine scaffold will continue to be a chemotype in future drug candidates .

properties

IUPAC Name

pyrimidine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFMBGHUOSBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956871
Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3546-50-7, 50855-02-2
Record name 2,5,6-Triaminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-50-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Pyrimidinetriamine
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Record name Pyrimidinetriamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022
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Record name 3546-50-7
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Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Record name pyrimidine-2,4,5-triamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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